Enhanced Acidity: pKa 3.20 vs. 3.50–3.63 for Mono-Halogenated 2-Methylbenzoic Acids
The predicted pKa of 4-bromo-5-chloro-2-methylbenzoic acid is 3.20 ± 0.25, compared to 3.50 ± 0.25 for 5-chloro-2-methylbenzoic acid and 3.63 ± 0.25 for 4-bromo-2-methylbenzoic acid . The additive electron-withdrawing effects of the para-Br and meta-Cl substituents lower the pKa by 0.30–0.43 units relative to either mono-halogenated analog. At pH 7.4, the target compound ionizes to a greater extent (~99.99% ionized) than 4-bromo-2-methylbenzoic acid (~99.97% ionized), translating to a ~2× difference in the unionized fraction—a relevant parameter for membrane permeability and carboxylate nucleophilicity.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 3.20 ± 0.25 |
| Comparator Or Baseline | 4-Bromo-2-methylbenzoic acid pKa = 3.63 ± 0.25; 5-Chloro-2-methylbenzoic acid pKa = 3.50 ± 0.25 |
| Quantified Difference | ΔpKa = –0.30 to –0.43 (target compound more acidic) |
| Conditions | Predicted values (ACD/Labs or equivalent computational model); aqueous, 25°C |
Why This Matters
The lower pKa directly affects ionization state at physiological and reaction pH, influencing salt formation efficiency, solubility, and reactivity of the carboxylate in nucleophilic substitution and coupling reactions.
